Cas no 2171721-21-2 (1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide)

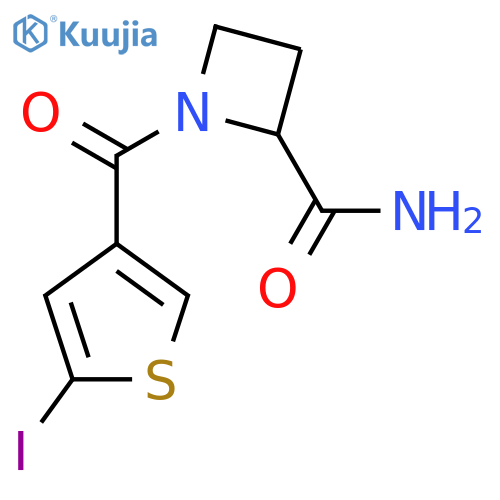

2171721-21-2 structure

商品名:1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide

1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide

- 2171721-21-2

- EN300-1282490

-

- インチ: 1S/C9H9IN2O2S/c10-7-3-5(4-15-7)9(14)12-2-1-6(12)8(11)13/h3-4,6H,1-2H2,(H2,11,13)

- InChIKey: KNICIBQYRZIQOR-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=CS1)C(N1CCC1C(N)=O)=O

計算された属性

- せいみつぶんしりょう: 335.94295g/mol

- どういたいしつりょう: 335.94295g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1282490-250mg |

1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |

2171721-21-2 | 250mg |

$1038.0 | 2023-10-01 | ||

| Enamine | EN300-1282490-500mg |

1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |

2171721-21-2 | 500mg |

$1084.0 | 2023-10-01 | ||

| Enamine | EN300-1282490-5000mg |

1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |

2171721-21-2 | 5000mg |

$3273.0 | 2023-10-01 | ||

| Enamine | EN300-1282490-1000mg |

1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |

2171721-21-2 | 1000mg |

$1129.0 | 2023-10-01 | ||

| Enamine | EN300-1282490-10000mg |

1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |

2171721-21-2 | 10000mg |

$4852.0 | 2023-10-01 | ||

| Enamine | EN300-1282490-1.0g |

1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |

2171721-21-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1282490-100mg |

1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |

2171721-21-2 | 100mg |

$993.0 | 2023-10-01 | ||

| Enamine | EN300-1282490-50mg |

1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |

2171721-21-2 | 50mg |

$948.0 | 2023-10-01 | ||

| Enamine | EN300-1282490-2500mg |

1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |

2171721-21-2 | 2500mg |

$2211.0 | 2023-10-01 |

1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

2171721-21-2 (1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide) 関連製品

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 42464-96-0(NNMTi)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 4770-00-7(3-cyano-4-nitroindole)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量